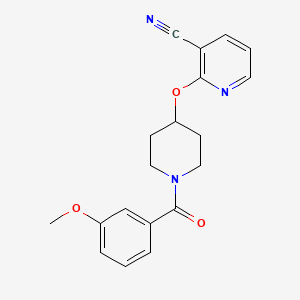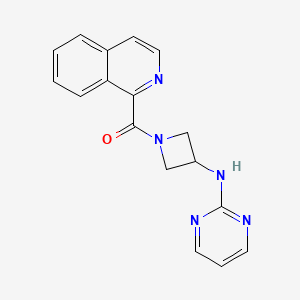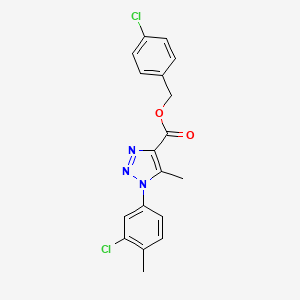![molecular formula C12H10O4S3 B2717279 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate CAS No. 343373-83-1](/img/structure/B2717279.png)
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[2,3-b]thiopyran, which is a type of organic compound known as a heterocyclic compound . Heterocyclic compounds contain a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes sulfur and carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the thieno[2,3-b]thiopyran core, with additional functional groups attached at specific positions . The exact structure would depend on the nature and position of these functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact molecular structure. Typically, reactions could occur at the functional groups, resulting in the formation of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . These properties could include things like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Distant Functionalization via Thiophene Moieties
The incorporation of thiophene moieties, such as those in "(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate," in electrophilic reactions facilitated by samarium diiodide has been explored. This approach enables the regioselective reaction of thiophene-incorporating compounds with aldehydes, ketones, and conjugated esters, resulting in the synthesis of long-chain esters with remote functional groups. These synthetic routes have applications in creating compounds with potential pharmaceutical properties and other functional materials (Yang et al., 2000).
Metal-Organic Frameworks (MOFs) with Thiophene Derivatives
Thiophene-functionalized dicarboxylate ligands have been used to construct three-dimensional microporous lanthanide-based MOFs. These frameworks demonstrate interesting properties such as gas adsorption, sensing capabilities, and magnetic properties. The immobilization of Lewis basic sites of thiophene groups in these MOFs introduces functional properties that can be applied in sensing and adsorption applications (Suna Wang et al., 2016).
Electropolymerization for Electrochromic Properties
The electropolymerization of monomers derived from thiophene and pyrrole derivatives has been investigated for the development of electrochromic materials. These materials exhibit fast switching times, reasonable optical contrast, and good coloration efficiency, highlighting their potential for use in electrochromic devices. The modification and functionalization of thiophene derivatives play a crucial role in tuning the electrochromic properties of the resulting polymers (Bin Hu et al., 2019).
Luminescence Sensing and Pesticide Removal
Thiophene-based MOFs have shown promise as luminescent sensory materials capable of detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde with high selectivity and sensitivity. Additionally, these MOFs offer the potential for recyclable detection and pesticide removal, demonstrating the versatility of thiophene derivatives in environmental applications (Yang Zhao et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S3/c13-11(10-2-1-5-17-10)16-9-4-7-19(14,15)12-8(9)3-6-18-12/h1-3,5-6,9H,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZCIDVDBQQUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC=CS3)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2717196.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2717198.png)


![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
![Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2717205.png)
![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2717207.png)
![3-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2717208.png)

![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717216.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717217.png)